molecular formula C19H24O2 B076717 3MeE2-8-en CAS No. 13587-68-3

3MeE2-8-en

Cat. No. B076717
CAS RN: 13587-68-3
M. Wt: 284.4 g/mol
InChI Key: QSNKKEPMKDBTSW-BVBHFADKSA-N
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Description

Synthesis Analysis

The synthesis of 3MeE2-8-en involves several methods . One of the methods involves a reaction with sodium tetrahydroborate in methanol at 22 degrees . The yield of this reaction is 88% .


Molecular Structure Analysis

The molecular formula of 3MeE2-8-en is C19H24O2 . Its molecular weight is 284.39 .


Chemical Reactions Analysis

The chemical reactions involving 3MeE2-8-en are complex and involve several steps . One of the reactions involves sodium tetrahydroborate in methanol at 22 degrees .

It has a molecular weight of 284.40 and a molecular formula of C19H24O2 .

Safety And Hazards

The safety data sheet for 3MeE2-8-en indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . More specific safety and hazard information may be available in the full safety data sheet .

Future Directions

3MeE2-8-en is designed for pharmaceutical research and applications, promising an unparalleled advantage in operations, specifically aimed at propelling scientific exploration to new heights . It is expected to continue playing a key role in the creation of numerous drugs .

properties

IUPAC Name

(9S,13S,14S,17S)-3-methoxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4-6,11,15,17-18,20H,3,7-10H2,1-2H3/t15-,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNKKEPMKDBTSW-BVBHFADKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OC)C1CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC)[C@@H]1CC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3MeE2-8-en

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